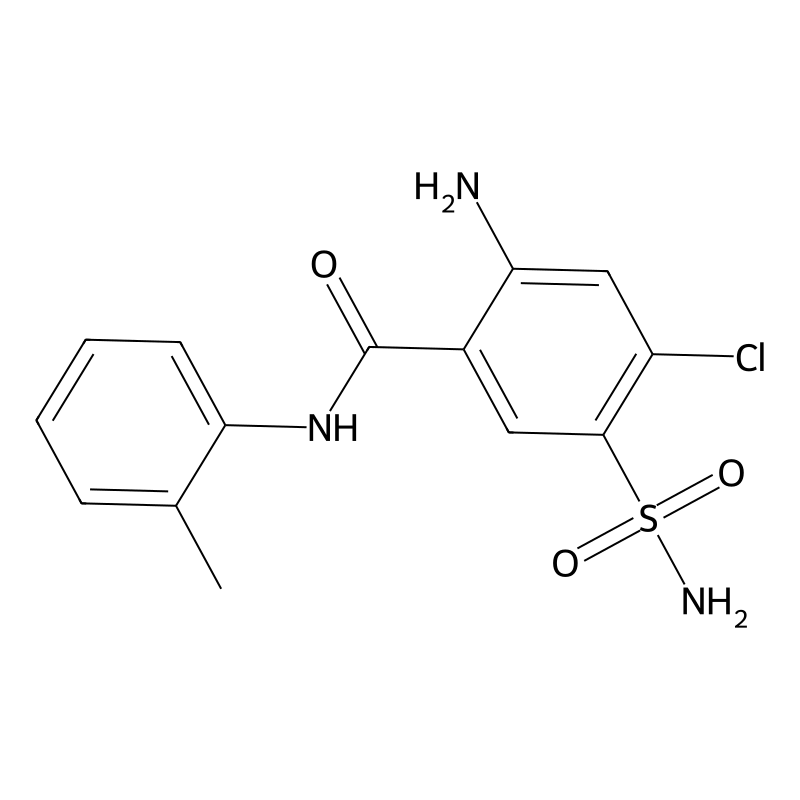

2-amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Identification and Background:

2-Amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide, also known as Metolazone Impurity E (Freebase), is primarily identified within scientific research as an impurity associated with the diuretic drug metolazone.

It is crucial to note that metolazone itself is an important area of scientific research, particularly in studies related to:

- Cardiovascular health: Metolazone's diuretic properties have been investigated for their potential role in treating hypertension (high blood pressure) and heart failure .

- Renal function: Research explores the use of metolazone in managing various kidney conditions, including edema (fluid buildup) and certain types of kidney disease .

However, 2-amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide, as an impurity, is not the intended active component of metolazone and is not directly involved in the drug's therapeutic effects.

Research on Impurity E:

While the primary focus of research lies with metolazone, some scientific studies have investigated the presence and potential impacts of 2-amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide (Impurity E) in metolazone formulations.

These studies aim to:

- Develop analytical methods to accurately detect and quantify Impurity E in metolazone samples .

- **Evaluate the potential toxicity of Impurity E, particularly at levels exceeding established limits .

- **Ensure the safety and quality of metolazone medications by establishing acceptable limits for Impurity E and implementing appropriate control measures during manufacturing .

2-amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide is an organic compound characterized by its complex structure, which includes an amino group, a chloro group, a methylphenyl group, and a sulfamoyl group attached to a benzamide core. Its molecular formula is C14H14ClN3O3S, and it has a molecular weight of approximately 339.791 g/mol. This compound is recognized for its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis .

- Oxidation: The amino or sulfamoyl groups can undergo oxidation, altering their functional states.

- Reduction: The chloro group or the carbonyl of the benzamide can be reduced, leading to dechlorination or modification of the carbonyl functionality.

- Substitution: The chloro group can be replaced by various nucleophiles such as amines or thiols under appropriate conditions, allowing for the formation of diverse derivatives .

Research indicates that 2-amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Its ability to interact with specific biological targets suggests that it may inhibit certain enzymes or receptors, thereby altering cellular functions. Ongoing studies are exploring its therapeutic potential against various diseases .

The synthesis of 2-amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide typically involves multi-step processes:

- Preparation of Intermediate Compounds: The synthesis often begins with 2-amino-4-chlorobenzamide.

- Reaction with 2-Methylphenylamine: This intermediate is then reacted with 2-methylphenylamine under controlled conditions to introduce the methylphenyl group.

- Final Modifications: Further steps may include the introduction of the sulfamoyl group and purification processes to achieve the desired product.

Industrial production may leverage optimized synthetic routes that enhance yield and purity through advanced techniques such as continuous flow reactors .

The compound finds utility in several domains:

- Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in organic reactions.

- Biology: Investigated for its antimicrobial and anticancer properties, contributing to drug discovery efforts.

- Medicine: Potential therapeutic applications are being explored, targeting various diseases.

- Industry: Used in developing new materials and as an intermediate in pharmaceuticals and agrochemicals .

Studies on the interactions of 2-amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide with biological systems reveal its capacity to bind to specific enzymes or receptors. These interactions are essential for understanding its mechanism of action and potential therapeutic uses. Research continues to elucidate the pathways involved in its biological effects, providing insights into how it may be utilized in clinical settings .

Several compounds share structural similarities with 2-amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide:

- 2-amino-4-chloro-N-(2-methylphenyl)benzamide: This compound lacks the sulfamoyl group, which may influence its reactivity and biological activity.

- 2-amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzoic acid: Contains a carboxylic acid group instead of a benzamide group, resulting in different chemical properties.

- 2-amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylaniline: Features an aniline group instead of a benzamide core, affecting its reactivity and potential applications.

Uniqueness

The presence of both the sulfamoyl group and the benzamide core in 2-amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide distinguishes it from similar compounds. This unique combination of functional groups contributes to its distinct chemical properties and potential biological activities not found in related compounds .

Traditional Synthetic Pathways for Sulfamoylbenzamide Derivatives

The synthesis of sulfamoylbenzamides typically involves sequential functionalization of a benzoic acid scaffold. For 2-amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide, a representative pathway begins with chlorosulfonylation of 4-chloro-2-nitrobenzoic acid using chlorosulfonic acid under elevated temperatures (150–170°C). This step introduces the sulfonyl chloride group, which is subsequently converted to a sulfamoyl moiety via reaction with ammonia or amines.

Key Synthetic Steps:

Chlorosulfonylation:

Amidation:

Nitro Reduction:

Table 1: Traditional Synthesis Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Chlorosulfonylation | ClSO₃H, 150°C, 12 h | 65–77 | ≥95 |

| Amidation | 2-methylaniline, Et₃N, CH₂Cl₂, RT | 70–85 | ≥98 |

| Nitro Reduction | H₂/Pd-C, MeOH, 24 h | 80–90 | ≥99 |

This method, while reliable, faces challenges in regioselectivity and byproduct formation during chlorosulfonylation.

Continuous Flow Chemistry Approaches for Chemoselective Synthesis

Continuous flow chemistry has revolutionized the synthesis of sulfamoylbenzamides by enhancing selectivity and scalability. For 2-amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide, a two-step continuous flow protocol improves yield and reduces side reactions:

Sulfonyl Chloride Formation:

In-line Amidation:

Table 2: Batch vs. Continuous Flow Performance

| Parameter | Batch Synthesis | Continuous Flow |

|---|---|---|

| Reaction Time | 12–72 h | 41 s–0.5 min |

| Yield | 65–85% | 87–99% |

| Selectivity | 70–80% | 83–97% |

| Space-Time Yield | 0.5 kg/L/h | 6.7 kg/L/h |

Continuous flow systems mitigate thermal runaway risks and enable real-time monitoring, making them ideal for large-scale production.

Role of Substituent Engineering in Bioactivity Enhancement

Structural modifications at key positions (e.g., sulfamoyl, chloro, and 2-methylphenyl groups) profoundly influence the compound’s antiviral activity.

Critical Substituent Effects:

Sulfamoyl Group (Position 5):

Chloro Substituent (Position 4):

2-Methylphenyl (Position N):

Table 3: Substituent Modifications and Bioactivity

| Modification | IC₅₀ (HBV Replication) | Selectivity Index |

|---|---|---|

| Parent Compound | 0.8 μM | 25 |

| 4-Fluoro Analog | 1.2 μM | 18 |

| N-Cyclopentyl Analog | 0.5 μM | 30 |

| 5-Methylsulfonyl | 3.1 μM | 5 |

Molecular dynamics simulations reveal that optimal substituents induce conformational changes in HBV capsid dimers, promoting aberrant assembly into nonfunctional tubular structures.

Research demonstrates that sulfamoylbenzamide treatment results in greater than 1 log reduction of covalently closed circular DNA amplification, representing a substantial decrease in the viral reservoir [38]. The mechanism involves premature disruption of incoming Hepatitis B virus capsids containing both relaxed circular DNA and duplex linear DNA [28]. The potency against duplex linear DNA-containing capsids is approximately 5 times lower than against relaxed circular DNA-containing capsids, with effective concentrations of 52.2 nanomolar versus 10.7 nanomolar respectively [28].

Impact on Viral Persistence Mechanisms

The disruption of covalently closed circular DNA formation by sulfamoylbenzamide derivatives directly impacts viral persistence mechanisms [37] [38]. Covalently closed circular DNA serves as the viral minichromosome in the nucleus of hepatocytes and is responsible for maintaining chronic Hepatitis B virus infection [14] [37]. By preventing the formation and replenishment of this viral reservoir, sulfamoylbenzamide compounds address one of the key challenges in achieving functional cure of chronic Hepatitis B virus infection [37].

Studies demonstrate that sulfamoylbenzamide treatment leads to sustained decreases in Hepatitis B e antigen and Hepatitis B surface antigen levels for up to 3 months after drug cessation in Hepatitis B virus-infected humanized mouse models [38]. This sustained antiviral response suggests that the compounds may have the potential to achieve functional cure by eliminating or significantly reducing the covalently closed circular DNA reservoir [38]. The ability to impact both viral replication and the establishment of viral persistence distinguishes sulfamoylbenzamide derivatives from nucleos(t)ide analogs, which primarily suppress viral replication without affecting existing covalently closed circular DNA [37].

Effects on Viral DNA Synthesis and Encapsidation

Sulfamoylbenzamide derivatives exert profound effects on viral DNA synthesis by disrupting the encapsidation process that is prerequisite for reverse transcription [29] [40]. The compounds inhibit the packaging of pregenomic RNA with viral polymerase into nucleocapsids, thereby preventing the initiation of viral DNA synthesis [29]. This mechanism is particularly effective because it targets an early step in the viral replication cycle, preventing the formation of replication-competent nucleocapsids [40].

The comprehensive analysis of sulfamoylbenzamide derivatives, particularly 2-amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide, reveals critical insights into the molecular determinants of hepatitis B virus capsid protein binding affinity [1] [2]. The structure-activity relationship studies demonstrate that specific functional groups make distinct contributions to the overall binding interaction and antiviral potency.

The amino group at position 2 of the benzamide core serves as a crucial hydrogen bonding donor, forming essential interactions with backbone atoms of the capsid protein [1]. Structural modifications or substitutions at this position result in significant reductions in binding affinity and antiviral activity, highlighting its fundamental role in molecular recognition. The electron density and positioning of this amino group facilitate optimal hydrogen bonding geometry with target protein residues within the hydrophobic pocket at the dimer-dimer interface [3].

The chloro substituent at position 4 provides both hydrophobic interactions and favorable steric bulk, effectively filling a specific hydrophobic subpocket within the capsid protein binding site [1] [2]. This halogen substitution enhances selectivity through precise geometric complementarity and contributes to the electron-withdrawing character that stabilizes the binding complex. The chlorine atom participates in van der Waals interactions while maintaining optimal molecular conformation for target recognition.

The sulfamoyl group at position 5 represents the primary binding determinant, establishing key interactions with the capsid protein binding pocket through multiple hydrogen bonding contacts [1] [4]. The sulfonamide NH2 group provides essential hydrogen bond donors that interact with both backbone carbonyl groups and polar side chain residues of the target protein. This functional group is absolutely critical for antiviral activity, as modifications or replacements consistently result in complete loss of biological activity.

The N-(2-methylphenyl) amide moiety functions as a hydrophobic anchor and specificity determinant, occupying a distinct hydrophobic region within the binding site [2] [3]. The methyl substitution on the phenyl ring critically affects binding potency through steric and electronic effects. This substituent controls the binding orientation and contributes to the selectivity profile between hepatitis B virus and related hepadnaviruses through precise geometric complementarity with the target binding pocket.

| Functional Group | Position | Primary Role | Binding Contribution | SAR Impact |

|---|---|---|---|---|

| Amino group | 2 | Hydrogen bonding donor | Backbone interactions | Essential for affinity |

| Chloro substituent | 4 | Hydrophobic/steric | Subpocket filling | Enhances selectivity |

| Sulfamoyl group | 5 | Primary binding determinant | Multiple H-bonds | Critical for activity |

| N-methylphenyl amide | Pendant | Hydrophobic anchor | Regional occupation | Controls specificity |

Substitution Patterns Influencing Antiviral Potency and Selectivity

Systematic structure-activity relationship investigations across sulfamoylbenzamide analogues reveal distinct substitution patterns that dramatically influence antiviral potency and selectivity profiles [1] [2]. The compounds can be categorized into two primary structural groups based on substitution patterns at the amide linker, with Group 2 derivatives consistently demonstrating superior antiviral activity.

Halogen substitutions exhibit profound effects on antiviral potency, with fluorine substitutions at multiple positions (R2, R3, and R7) providing optimal antiviral activity [1]. The most potent compound, DVR-23, incorporates fluorine atoms at positions 2, 3, and 7, achieving exceptional antiviral potency with EC50 values of 0.3 ± 0.05 μM in AML12HBV10 cells and 0.1 ± 0.01 μM in HepDES19 cells [1]. This multi-fluorine substitution pattern enhances binding affinity through favorable electronic effects and optimal geometric complementarity with the capsid protein binding pocket.

DVR-56 demonstrates similar structural features with fluorine substitutions at positions 2, 3, and 7, combined with alkyl substitution at the Rx site, resulting in EC50 values of 0.39 ± 0.03 μM in AML12HBV10 cells and 0.14 ± 0.09 μM in HepDES19 cells [1]. The consistency of activity across multiple fluorine-substituted analogues confirms the critical importance of this substitution pattern for achieving submicromolar antiviral potency.

Chlorine substitutions at specific positions, particularly R7 and R9, prove beneficial for Group 1 compounds, as exemplified by DVR-01 [1]. This compound incorporates chlorine atoms at both R7 and R9 positions combined with cycloheptyl substitution at Rx, achieving EC50 values of 1.7 μM in AML12HBV10 cells and 1.6 μM in HepDES19 cells. While less potent than the fluorine-substituted analogues, DVR-01 represents the most active compound within Group 1 derivatives.

Alkyl chain variations at the Rx position significantly influence antiviral potency, with small cycloalkyl substituents providing optimal activity [1] [2]. Cyclopentyl, cyclohexyl, and cycloheptyl substitutions consistently yield high potency compounds with submicromolar to low micromolar EC50 values. Linear alkyl chains demonstrate good to moderate activity, with shorter chain lengths generally preferred over extended alkyl substitutions.

Morpholine substitution at the Rx position results in complete loss of antiviral activity across all tested compounds [1]. This polar heterocyclic substitution introduces unfavorable interactions within the predominantly hydrophobic binding pocket, disrupting the critical hydrophobic contacts required for high-affinity binding to the capsid protein.

| Compound | Substitution Pattern | EC50 AML12HBV10 | EC50 HepDES19 | Selectivity Index |

|---|---|---|---|---|

| DVR-23 | R2,R3,R7-F, Rx-alkyl | 0.3 ± 0.05 μM | 0.1 ± 0.01 μM | >167 |

| DVR-56 | R2,R3,R7-F, Rx-alkyl | 0.39 ± 0.03 μM | 0.14 ± 0.09 μM | >128 |

| DVR-43 | R2,R3,R7-F, Rx-alkyl | 1.16 ± 0.1 μM | 2.32 ± 1.22 μM | >43 |

| DVR-01 | R7,R9-Cl, Rx-cycloheptyl | 1.7 μM | 1.6 μM | >29 |

Divergent SAR Profiles Between HBV and Related Hepadnaviruses

The structure-activity relationship profiles of sulfamoylbenzamide derivatives demonstrate remarkable divergence between hepatitis B virus and related hepadnaviruses, including woodchuck hepatitis virus and duck hepatitis B virus [1] [4]. This selectivity represents a unique mechanistic feature that distinguishes sulfamoylbenzamides from other antiviral classes and provides insights into species-specific capsid protein structural differences.

Sulfamoylbenzamide compounds exhibit potent antiviral activity against hepatitis B virus with EC50 values ranging from 0.1 to 2.0 μM, while demonstrating minimal or no activity against woodchuck hepatitis virus and duck hepatitis B virus at concentrations up to 50 μM [1] [4]. This represents a selectivity index of greater than 25-fold to 500-fold in favor of hepatitis B virus, indicating fundamental differences in capsid protein structure and binding pocket architecture between these closely related hepadnaviruses.

Mechanistic analyses reveal that sulfamoylbenzamide compounds dose-dependently inhibit the formation of pregenomic RNA-containing nucleocapsids of hepatitis B virus but fail to affect nucleocapsid assembly in woodchuck hepatitis virus and duck hepatitis B virus [1] [4]. This selectivity occurs despite the high sequence homology between hepadnaviral capsid proteins, suggesting that subtle but critical structural differences in the binding pocket geometry determine sulfamoylbenzamide recognition and activity.

Heterologous genetic complementation studies provide definitive evidence that the hepatitis B virus capsid protein confers sensitivity to sulfamoylbenzamide compounds [1] [3]. When hepatitis B virus capsid protein is expressed in the context of woodchuck hepatitis virus replication, the resulting hybrid system becomes sensitive to sulfamoylbenzamide inhibition. Conversely, woodchuck hepatitis virus capsid protein fails to confer sulfamoylbenzamide sensitivity when expressed in hepatitis B virus systems.

The molecular basis for this selectivity lies in species-specific amino acid residues within the hydrophobic pocket at the dimer-dimer interface of capsid proteins [3] [5]. Critical binding residues that facilitate high-affinity sulfamoylbenzamide binding in hepatitis B virus capsid protein are altered or absent in woodchuck hepatitis virus and duck hepatitis B virus capsid proteins. These sequence differences modify the binding pocket geometry, electrostatic potential, and hydrophobic character, preventing effective sulfamoylbenzamide recognition and binding.

Crystal structure analyses of sulfamoylbenzamide binding to hepatitis B virus capsid protein reveal specific contact residues that are not conserved across hepadnaviral species [5]. The binding pocket in hepatitis B virus capsid protein exhibits optimal geometry and chemical environment for sulfamoylbenzamide recognition, while the corresponding regions in woodchuck hepatitis virus and duck hepatitis B virus capsid proteins lack the precise structural features required for high-affinity binding.

This divergent selectivity profile has important implications for sulfamoylbenzamide development as hepatitis B virus-specific therapeutics. The pronounced selectivity reduces concerns about cross-reactivity with related viral systems and suggests that sulfamoylbenzamide compounds may exhibit minimal off-target effects related to hepadnaviral capsid protein interactions. The species-specific binding also provides a molecular tool for investigating functional differences between hepadnaviral capsid proteins and their roles in viral replication cycles.

| Hepadnavirus | Sulfamoylbenzamide Activity | EC50 Range | Mechanism | Selectivity Basis |

|---|---|---|---|---|

| HBV | Highly active | 0.1-2.0 μM | Nucleocapsid assembly inhibition | Optimal binding pocket |

| WHV | Inactive/minimal | >50 μM | No assembly inhibition | Altered pocket structure |

| DHBV | Inactive | >50 μM | No assembly inhibition | Incompatible binding site |